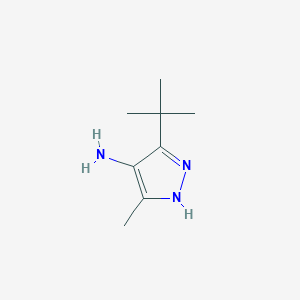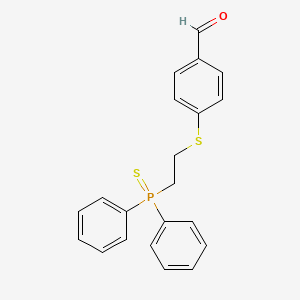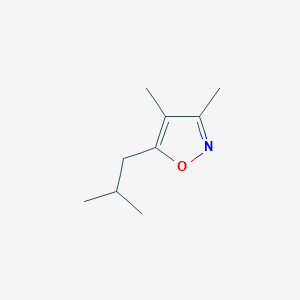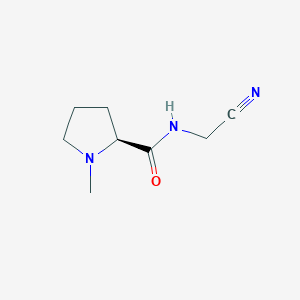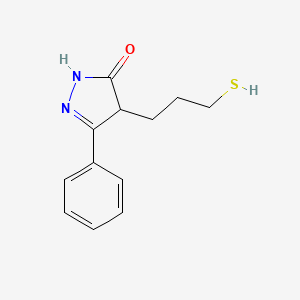
5-Phenyl-4-(3-sulfanylpropyl)-2,4-dihydro-3h-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-4-(3-sulfanylpropyl)-2,4-dihydro-3h-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core with a phenyl group and a sulfanylpropyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-4-(3-sulfanylpropyl)-2,4-dihydro-3h-pyrazol-3-one typically involves the cyclization of appropriate precursorsThe reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-4-(3-sulfanylpropyl)-2,4-dihydro-3h-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrazolone ring can be reduced to form corresponding alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives of the pyrazolone ring.
Substitution: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
5-Phenyl-4-(3-sulfanylpropyl)-2,4-dihydro-3h-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 5-Phenyl-4-(3-sulfanylpropyl)-2,4-dihydro-3h-pyrazol-3-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The phenyl and sulfanylpropyl groups may play a role in binding to these targets, while the pyrazolone core could be involved in the modulation of biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Phenyl-3-thiosemicarbazide: Shares the phenyl and sulfanyl groups but has a different core structure.
5-Phenyl-2,4-dihydro-3h-pyrazol-3-one: Lacks the sulfanylpropyl group but has a similar pyrazolone core.
4-(3-Sulfanylpropyl)-2,4-dihydro-3h-pyrazol-3-one: Similar structure but without the phenyl group.
Uniqueness
5-Phenyl-4-(3-sulfanylpropyl)-2,4-dihydro-3h-pyrazol-3-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the phenyl and sulfanylpropyl groups distinguishes it from other pyrazolone derivatives and may contribute to its unique properties in various applications .
Propiedades
Número CAS |
7767-85-3 |
|---|---|
Fórmula molecular |
C12H14N2OS |
Peso molecular |
234.32 g/mol |
Nombre IUPAC |
3-phenyl-4-(3-sulfanylpropyl)-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C12H14N2OS/c15-12-10(7-4-8-16)11(13-14-12)9-5-2-1-3-6-9/h1-3,5-6,10,16H,4,7-8H2,(H,14,15) |
Clave InChI |
BQSYIMJSEIBWQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NNC(=O)C2CCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{Bis[(4-chlorophenyl)sulfanyl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B12887349.png)


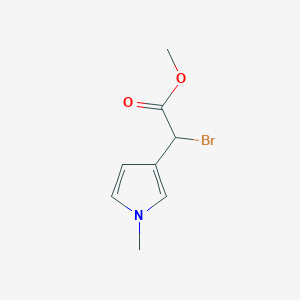
![2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12887384.png)
